molecular formula C14H23NO4S B604816 N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide CAS No. 1087646-43-2

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B604816
CAS No.: 1087646-43-2
M. Wt: 301.4g/mol
InChI Key: IVAUMKQWFKJAMO-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, an isopropyl group, a methoxy group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of N-(2-oxopropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The hydroxypropyl and sulfonamide groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
  • N-(2-hydroxypropyl)-5-tert-butyl-2-methoxy-4-methylbenzenesulfonamide
  • N-(2-hydroxypropyl)-5-isopropyl-2-ethoxy-4-methylbenzenesulfonamide

Uniqueness

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and physical properties. The presence of the hydroxypropyl group enhances its solubility in water, while the isopropyl and methoxy groups contribute to its hydrophobic character, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-9(2)12-7-14(13(19-5)6-10(12)3)20(17,18)15-8-11(4)16/h6-7,9,11,15-16H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAUMKQWFKJAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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